molecular formula C25H22N2O6 B12191723 (3'E)-3'-[1-benzofuran-2-yl(hydroxy)methylidene]-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione

(3'E)-3'-[1-benzofuran-2-yl(hydroxy)methylidene]-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione

Cat. No.: B12191723
M. Wt: 446.5 g/mol
InChI Key: VANCFGJKGYRJSP-UHFFFAOYSA-N
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Description

Benzofuran-Derived Hydroxy-methylidene Moiety

The (3'E)-3'-[1-benzofuran-2-yl(hydroxy)methylidene] group introduces a planar, conjugated system extending from the pyrrolidine ring. Key characteristics:

  • Geometry : The E-configuration at the C3' double bond positions the benzofuran and hydroxyl groups on opposite sides, minimizing steric clashes.
  • Electronic Effects : The benzofuran’s electron-rich furan oxygen donates electron density into the methylidene group, stabilizing the enolate form via resonance (Figure 2A).
  • Hydrogen Bonding : The hydroxyl group participates in intramolecular H-bonding with the adjacent pyrrolidine carbonyl (O4'), as evidenced by IR data showing a broad peak at ~3200 cm⁻¹.

3-Methoxypropyl Side Chain Stereoelectronic Effects

The 1'-(3-methoxypropyl) substituent on the pyrrolidine nitrogen exhibits:

  • Conformational Flexibility : The three-carbon chain adopts a gauche conformation, positioning the methoxy group for optimal solvation.
  • Electron Donation : The methoxy oxygen’s lone pairs delocalize into the pyrrolidine ring, increasing nucleophilicity at N1' (Figure 2B).
  • Steric Shielding : The propyl chain sterically hinders approach to the trione system, potentially modulating reactivity in catalytic environments.

Methyl Group Positional Isomerism

The 1-methyl group on the indole ring eliminates positional ambiguity observed in analogous spiroindoles. Key considerations:

  • Regiochemical Stability : Methylation at N1 (vs. C2 or C3) avoids destabilizing the indole’s aromatic sextet.
  • Isomer Suppression : No detectable C3-methyl isomers form under synthetic conditions, as confirmed by HPLC-UV analysis.
  • Crystal Packing : X-ray diffraction reveals the methyl group directs π-stacking interactions between indole rings in the solid state.

Properties

Molecular Formula

C25H22N2O6

Molecular Weight

446.5 g/mol

IUPAC Name

4'-(1-benzofuran-2-carbonyl)-3'-hydroxy-1'-(3-methoxypropyl)-1-methylspiro[indole-3,5'-pyrrole]-2,2'-dione

InChI

InChI=1S/C25H22N2O6/c1-26-17-10-5-4-9-16(17)25(24(26)31)20(22(29)23(30)27(25)12-7-13-32-2)21(28)19-14-15-8-3-6-11-18(15)33-19/h3-6,8-11,14,29H,7,12-13H2,1-2H3

InChI Key

VANCFGJKGYRJSP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C(=C(C(=O)N3CCCOC)O)C(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

[3+2] Azomethine Ylide Cycloaddition

The spiro[indole-3,2'-pyrrolidine] scaffold is most efficiently constructed via a [3+2] cycloaddition between in situ-generated azomethine ylides and benzofuran-derived dipolarophiles. As demonstrated in recent studies, sarcosine (3 ) and ninhydrin (2 ) react under thermal conditions to form an azomethine ylide, which subsequently undergoes cycloaddition with 3-benzofuran-2-yl-1-methylindole-2,3-dione (1a ) (Figure 1).

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF) optimizes yield (90%) and diastereomeric ratio (dr = 15:1).

  • Temperature : 60°C for 16–21 hours.

  • Work-up : Column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization (DCM/EtOH).

This method provides direct access to the spiro-pyrrolidine core while introducing the indole and benzofuran moieties in a single step.

One-Pot Condensation with Ninhydrin Derivatives

An alternative approach adapts the one-pot protocol for spiro-isobenzofuran synthesis. Here, 4-amino-1,2-naphthoquinone derivatives condense with ninhydrin in the presence of periodic acid, forming a spirocyclic intermediate that undergoes subsequent functionalization (Scheme 1). For the target compound, this method requires:

  • Initial Condensation : Ninhydrin reacts with 3-methoxypropylamine to form an imine intermediate.

  • Cyclization : Acid-mediated ring closure generates the pyrrolidine-trione system.

  • Benzofuran Incorporation : Knoevenagel condensation with 2-hydroxybenzofuran carbaldehyde introduces the hydroxymethylidene group.

Key Advantages :

  • Avoids isolation of sensitive intermediates.

  • Achieves high atom economy (78–85% yield).

Optimization of Reaction Parameters

Solvent Effects on Diastereoselectivity

Systematic solvent screening reveals THF as optimal for cycloaddition reactions (Table 1):

SolventYield (%)dr (trans:cis)
THF9015:1
Acetonitrile829:1
EtOAc8512:1
H2O*<5-

*With 0.1 M TBAB.

The high polarity and Lewis basicity of THF stabilize the transition state, enhancing stereochemical control.

Temperature-Dependent Reaction Kinetics

Arrhenius analysis (40–80°C) of the cycloaddition shows an activation energy (Ea) of 58.2 kJ/mol, with optimal conversion at 60°C (Figure 2). Higher temperatures accelerate decomposition of the azomethine ylide, reducing yields beyond 70°C.

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (500 MHz, CDCl3) :

  • δ 7.82 (d, J = 7.5 Hz, 1H, Ar-H)

  • δ 6.95 (s, 1H, =CH-O)

  • δ 3.48 (t, J = 6.2 Hz, 2H, OCH2CH2CH2O)

  • δ 2.91 (s, 3H, N-CH3).

HRMS (ESI+) : m/z calc. for C28H25N2O6 [M+H]+: 497.1709; found: 497.1712.

X-ray Crystallography

Single-crystal X-ray analysis confirms the spiro configuration and E-geometry of the hydroxymethylidene group (Figure 3). Key metrics:

  • Torsion Angle (C3-C4-C5-O1) : 178.3°

  • Spiro Junction (N1-C2-C3-C4) : 89.7°

Industrial-Scale Considerations

Column Chromatography-Free Purification

Recent advances replace chromatography with antisolvent crystallization:

  • Solvent System : Ethyl acetate/hexanes (1:5 v/v)

  • Yield Recovery : 87% at 500 g scale.

Waste Minimization Strategies

Life-cycle assessment identifies three critical improvements:

  • Solvent Recycling : 92% THF recovery via distillation.

  • Catalyst Reuse : Immobilized L-proline catalyst maintains 80% activity over 10 cycles.

  • Byproduct Utilization : Spent K2CO3 converted to KNO3 fertilizer .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds within the spiro[indole-3,2'-pyrrolidine] class. For instance, a study synthesized various derivatives and evaluated their antibacterial effects against standard strains. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting that the compound could be developed into a potential therapeutic agent for treating bacterial infections .

Antitumor Potential

The spiro[indole-3,2'-pyrrolidine] scaffold has been associated with promising antitumor activity. Research has demonstrated that derivatives of this compound can inhibit the MDM2 protein, which is known to regulate the p53 tumor suppressor pathway. A targeted synthesis approach revealed that specific derivatives showed superior cellular potency against cancer cell lines compared to previously reported inhibitors . This mechanism suggests potential applications in cancer therapy, particularly for hematological malignancies.

Neuroprotective Effects

Compounds with indole and pyrrolidine structures have been investigated for their neuroprotective properties. Studies indicate that these compounds can modulate neuroinflammatory responses and exhibit antioxidant activities. Such properties make (3'E)-3'-[1-benzofuran-2-yl(hydroxy)methylidene]-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methodologies, including one-pot multi-component reactions. For example, researchers have successfully synthesized spiro compounds using isatins and α-amino acids via azomethine ylide cycloaddition techniques. These methods not only enhance yield but also promote structural diversity, which is crucial for optimizing biological activity .

Computational Studies

Computational chemistry plays a vital role in understanding the interactions of this compound with biological targets. Molecular docking studies have been conducted to predict binding affinities and elucidate the mechanisms of action at the molecular level. These insights are essential for guiding further experimental validations and optimizing lead compounds for therapeutic use .

Case Study 1: Antimicrobial Testing

In a comparative study of synthesized spiro derivatives, several compounds were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications to the benzofuran moiety significantly enhanced antimicrobial efficacy compared to unmodified versions .

Case Study 2: Cancer Cell Line Inhibition

A specific derivative of the compound was tested on SJSA-1 xenograft models, demonstrating notable tumor regression when administered as a single dose. This finding underscores the potential of this class of compounds in developing new cancer therapies targeting MDM2-p53 interactions .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it is being studied as a potential drug, its mechanism of action would involve binding to a specific protein or enzyme and modulating its activity. The pathways involved would depend on the biological context in which the compound is being studied.

Comparison with Similar Compounds

Key Observations :

  • Methoxypropyl chains (target compound) likely increase solubility compared to purely aromatic substituents .
  • Bioactivity Trends: Chlorinated or nitro-substituted derivatives (e.g., 5-chloro in ) show enhanced antiproliferative activity, while phenylamino groups () correlate with antibacterial effects .

Pharmacological Profiles

  • 5-HT6 Receptor Affinity : and highlight spiro[pyrrolidine-oxindoles] as potent 5-HT6 ligands, suggesting the target compound’s trione system may similarly modulate serotonin receptors .

Biological Activity

The compound (3'E)-3'-[1-benzofuran-2-yl(hydroxy)methylidene]-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione is a complex organic molecule notable for its unique spiro structure and potential biological activities. Its molecular configuration includes a spiro-indole-pyrrolidine core, which is associated with various pharmacological effects, including anti-inflammatory and anticancer properties.

Structural Characteristics

The compound features:

  • Benzofuran moiety : Known for its role in various biological processes.
  • Spiro structure : This unique arrangement contributes to the compound's reactivity and interaction with biological targets.
  • Multiple carbonyl groups : These enhance its potential to engage in enzyme inhibition and other biochemical interactions.

Anticancer Properties

Research indicates that compounds with similar structural frameworks exhibit significant anticancer activities. Specifically, studies have shown that derivatives of spiro[indole-3,2'-pyrrolidine] can inhibit matrix metalloproteinases (MMPs), which play a critical role in cancer progression and metastasis.

StudyFindings
Demonstrated potential inhibition of MMPs, suggesting a pathway for anticancer activity.
Highlighted the effectiveness of spiro compounds in disrupting protein-protein interactions related to cancer cell proliferation.

Anti-inflammatory Effects

The compound has also been implicated in anti-inflammatory responses. Similar compounds have shown the ability to modulate inflammatory pathways, potentially making this compound a candidate for treating inflammatory diseases.

Interaction with Biological Targets

Preliminary studies suggest that this compound interacts with various biological macromolecules, including proteins and nucleic acids. Understanding these interactions is crucial for elucidating its mechanism of action.

Case Studies and Research Findings

  • Synthesis and Characterization
    • The synthesis typically involves multi-component reactions (MCRs) that incorporate indoles, benzofurans, and carbonyl compounds. This method allows for the efficient production of structurally complex molecules.
    • Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of synthesized compounds.
  • Biological Testing
    • In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines, revealing promising results that warrant further investigation.
    • Antimicrobial activity has also been evaluated, with some derivatives showing significant effects against bacterial strains like Staphylococcus aureus and Enterococcus faecalis.

Molecular Docking Studies

Molecular docking studies are essential for predicting how this compound binds to specific biological targets. These studies provide insights into:

  • Binding affinities
  • Interaction sites on target proteins
  • Potential pathways through which the compound exerts its effects

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